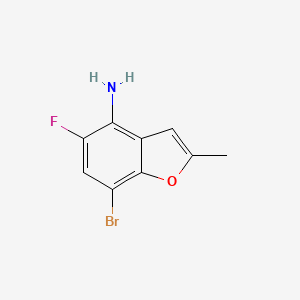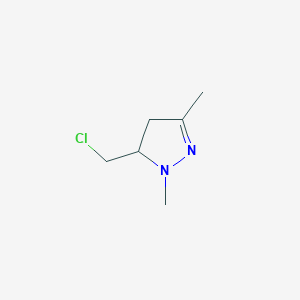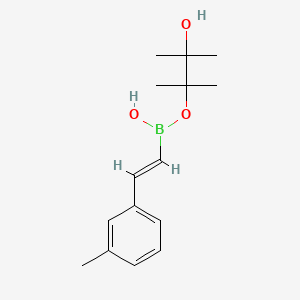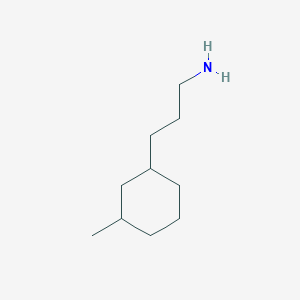
3-(3-Methylcyclohexyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methylcyclohexyl)propylamine is a chemical compound that belongs to the class of amines. It is characterized by a cyclohexane ring substituted with a methyl group at the 3-position and a propylamine group. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylcyclohexyl)propylamine typically involves the alkylation of cyclohexylamine with a suitable alkylating agent. One common method is the reaction of cyclohexylamine with 3-methyl-1-bromopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (3-methylcyclohexyl)propylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-methylcyclohexyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(3-methylcyclohexyl)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-methylcyclohexyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring and an amino group.
3-methylcyclohexylamine: Similar structure but lacks the propylamine group.
Propylamine: A straight-chain amine without the cyclohexane ring.
Uniqueness
(3-methylcyclohexyl)propylamine is unique due to the presence of both a cyclohexane ring and a propylamine group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
3-(3-methylcyclohexyl)propan-1-amine |
InChI |
InChI=1S/C10H21N/c1-9-4-2-5-10(8-9)6-3-7-11/h9-10H,2-8,11H2,1H3 |
Clave InChI |
LPWFRHXSECLFHR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


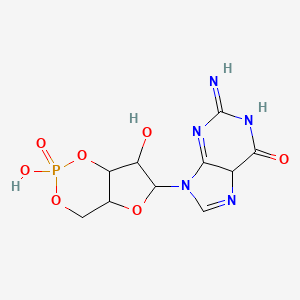
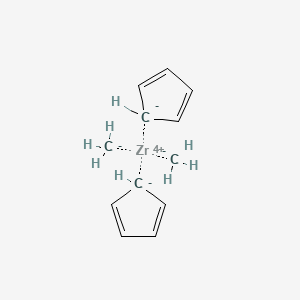
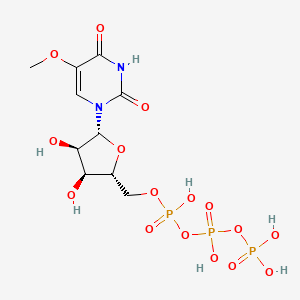
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
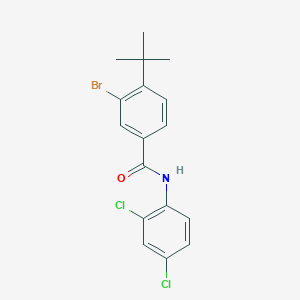
![Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate](/img/structure/B14801796.png)
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
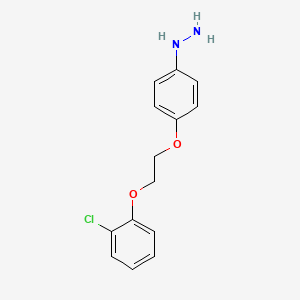
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
